Methyl tetradec-8-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tetradec-8-enoate is an organic compound with the molecular formula C15H28O2. It is an ester derived from tetradecenoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tetradec-8-enoate can be synthesized through the esterification of tetradecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common acid catalysts used in this process include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl tetradec-8-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl tetradec-8-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl tetradec-8-enoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release tetradecenoic acid and methanol. The released acid can then participate in various metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: Another ester with a similar structure but with a longer carbon chain.
Methyl linoleate: Contains two double bonds, making it more reactive in oxidation reactions.
Methyl palmitate: A saturated ester with no double bonds, making it less reactive.
Uniqueness
Methyl tetradec-8-enoate is unique due to its specific chain length and the presence of a single double bond, which provides a balance between reactivity and stability. This makes it suitable for various applications where controlled reactivity is desired .
Properties
CAS No. |
61012-45-1 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
methyl tetradec-8-enoate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h7-8H,3-6,9-14H2,1-2H3 |
InChI Key |
SFZAMCGKHIDFDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.